1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
CAS No.: 155144-44-8
Cat. No.: VC11792592
Molecular Formula: C13H15N3O4S
Molecular Weight: 309.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155144-44-8 |
|---|---|
| Molecular Formula | C13H15N3O4S |
| Molecular Weight | 309.34 g/mol |
| IUPAC Name | ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-9-14-15-12(11)21(18,19)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | RDWVJTNHHWOXBA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 3-position with a methylphenylamino sulfonyl group () and at the 4-position with an ethyl ester (). X-ray crystallographic studies of analogous pyrazole esters, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reveal planar pyrazole rings with substituents adopting orientations that minimize steric hindrance . The sulfonamide group introduces polarity, while the ester enhances lipophilicity, a balance critical for membrane permeability in bioactive molecules .
Table 1: Key Chemical Identifiers
Physical Characteristics
Limited experimental data exist for this specific compound, but related esters like ethyl 1H-pyrazole-4-carboxylate exhibit melting points of 75–80°C and boiling points of 138–140°C at 3 mmHg . The sulfonamide group likely elevates thermal stability compared to unsubstituted pyrazole esters. Solubility in acetone is inferred from analogs , while aqueous solubility is expected to be low due to the hydrophobic phenyl and ethyl groups.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves a two-step protocol:
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Sulfonylation: Reaction of 3-amino-1H-pyrazole-4-carboxylic acid with methylphenylsulfonyl chloride in the presence of a base (e.g., pyridine) yields the sulfonamide intermediate.
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Esterification: The carboxylic acid is treated with ethanol under acidic catalysis (e.g., ) to form the ethyl ester.
Alternative routes may employ coupling reagents like DCC (dicyclohexylcarbodiimide) for ester formation. Purification is achieved via recrystallization or chromatography, with yields dependent on reaction conditions.
Future Research Directions
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Bioactivity Profiling: Screening against bacterial and fungal pathogens to identify lead candidates.
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Prodrug Optimization: Investigating hydrolysis kinetics of the ethyl ester in biological systems.
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Synthetic Methodology: Developing catalytic asymmetric routes to enantiomerically pure sulfonamides.
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